molecular formula C17H15N3O4S B11362191 Ethyl 4-methyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11362191
M. Wt: 357.4 g/mol
InChI Key: LFXCXWREPDYESZ-UHFFFAOYSA-N
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Description

ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.

    Amidation and Esterification: The final steps involve the amidation of the oxazole ring and esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE: can be compared with other thiazole and oxazole derivatives, such as:

Uniqueness

The uniqueness of ETHYL 4-METHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H15N3O4S/c1-3-23-16(22)14-10(2)18-17(25-14)19-15(21)12-9-13(24-20-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,18,19,21)

InChI Key

LFXCXWREPDYESZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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